

Technical Guide: Physicochemical Properties of 2-Chloro-3-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-fluoropyridine 1-oxide

Cat. No.: B1309559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoropyridine 1-oxide is a halogenated pyridine N-oxide derivative of significant interest in synthetic organic chemistry. Its unique electronic and steric properties make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the known physical properties of **2-Chloro-3-fluoropyridine 1-oxide**, detailed experimental protocols for their determination, and a schematic representation of its synthesis.

Core Physical Properties

The following table summarizes the available quantitative data for the physical properties of **2-Chloro-3-fluoropyridine 1-oxide**. It is important to note that some of these values are predicted and may vary from experimentally determined results.

Physical Property	Value	Notes
Molecular Formula	<chem>C5H3ClFNO</chem>	-
Molecular Weight	147.53 g/mol	-
Boiling Point	317.1 °C at 760 mmHg	Predicted value.
Density	1.41 g/cm ³	Predicted value.
pKa (of conjugate acid)	-1.34 ± 0.10	Predicted value.
Melting Point	N/A	Not available.
Solubility	N/A	Not available.

Experimental Protocols

While specific experimental data for the determination of all physical properties of **2-Chloro-3-fluoropyridine 1-oxide** are not extensively published, the following sections detail standard methodologies that would be employed for their measurement.

Synthesis of 2-Chloro-3-fluoropyridine 1-oxide

A documented method for the synthesis of **2-Chloro-3-fluoropyridine 1-oxide** involves the oxidation of 2-chloro-3-fluoropyridine.^[1]

Materials:

- 2-chloro-3-fluoropyridine
- 30% Hydrogen peroxide
- Acetic acid
- Saturated sodium bisulfite solution
- Potassium carbonate
- Ethyl acetate

- Anhydrous magnesium sulfate
- Silica gel
- Methanol (MeOH)
- Chloroform (CHCl₃)

Procedure:

- A mixture of 2-chloro-3-fluoropyridine (11.8 g, 0.10 mol) and 11.4 ml of 30% hydrogen peroxide in 70 ml of acetic acid is stirred at 75°C for 4 hours.[1]
- Over the next 24 hours, three additional 5 ml portions of 30% hydrogen peroxide are added to the reaction mixture.[1]
- Following the additions of hydrogen peroxide, 3 ml of a saturated sodium bisulfite solution is added.[1]
- The reaction mixture is concentrated to approximately 25 ml under reduced pressure at a temperature of 55°-60°C.[1]
- The concentrated mixture is then diluted with 30 ml of water and made basic with the addition of potassium carbonate.[1]
- The crude N-oxide is extracted into ethyl acetate.[1]
- The organic extract is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]
- Purification of the crude product is achieved by chromatography over silica gel, eluting with a 2% MeOH in 98% CHCl₃ (v/v) mixture to yield **2-chloro-3-fluoropyridine 1-oxide** as a liquid.[1]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of

an organic liquid is the capillary method.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
- A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.
- The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
- The entire assembly is heated in a Thiele tube or an oil bath.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat is then removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[\[2\]](#)

Apparatus:

- Pycnometer or a graduated cylinder
- Analytical balance

Procedure:

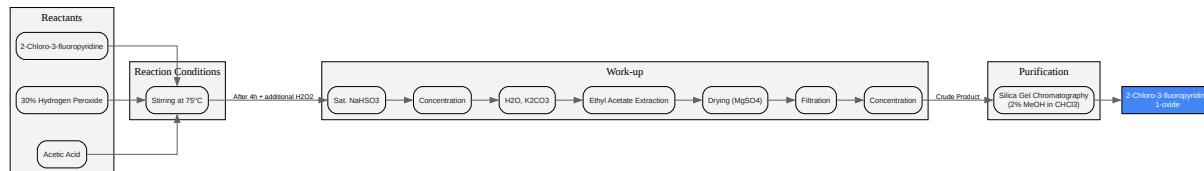
- The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.
- The container is then filled with a known volume of the liquid sample. If using a pycnometer, it is filled to its calibrated volume. If using a graduated cylinder, the volume is read from the graduations.
- The mass of the container with the liquid is then measured.
- The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.
- The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[3][4]

Determination of pKa

The pKa of a compound is a measure of its acidity. For a pyridine N-oxide, the pKa refers to the acidity of its conjugate acid (the protonated form). Potentiometric titration is a common and accurate method for determining pKa.

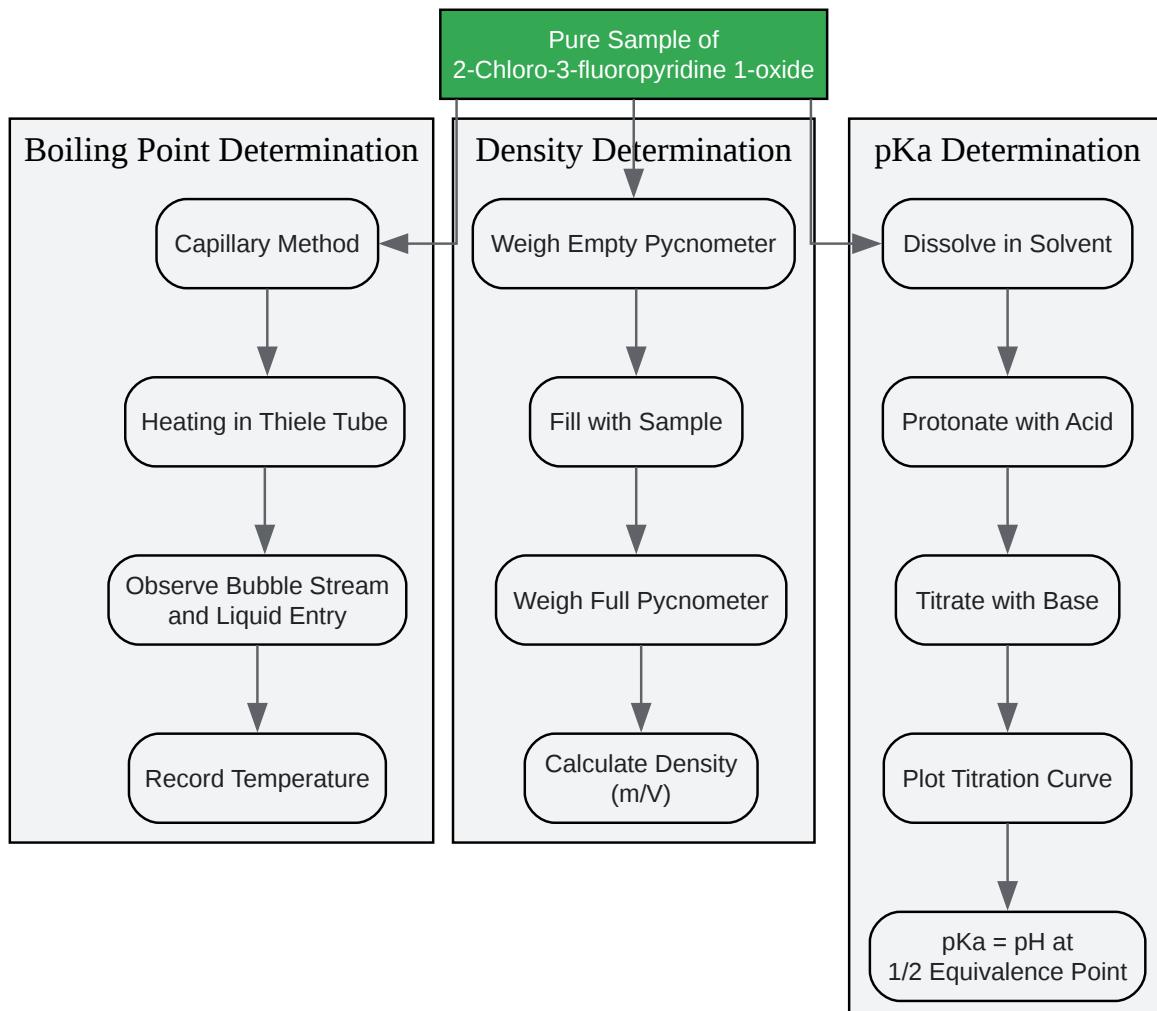
Apparatus:

- pH meter with an electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar


- Standardized solution of a strong base (e.g., NaOH)
- Standardized solution of a strong acid (e.g., HCl)

Procedure:

- A known concentration of the **2-Chloro-3-fluoropyridine 1-oxide** is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent if the compound has low water solubility.
- A standardized solution of a strong acid (e.g., HCl) is added in excess to fully protonate the pyridine N-oxide.
- The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of base added.
- The equivalence point of the titration is determined from the inflection point of the curve.
- The pKa is equal to the pH at the half-equivalence point.


Visualizations

The following diagrams illustrate key workflows related to **2-Chloro-3-fluoropyridine 1-oxide**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-3-fluoropyridine 1-oxide**.

[Click to download full resolution via product page](#)

Caption: General workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 3. homesciencetools.com [homesciencetools.com]
- 4. reddit.com [reddit.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Chloro-3-fluoropyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309559#what-are-the-physical-properties-of-2-chloro-3-fluoropyridine-1-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com